A Technical Guide to 2-Chloro-5-methylphenylmagnesium Bromide: Physicochemical Properties, Synthesis, and Synthetic Utility
A Technical Guide to 2-Chloro-5-methylphenylmagnesium Bromide: Physicochemical Properties, Synthesis, and Synthetic Utility
For distribution to: Researchers, scientists, and drug development professionals.
This document provides a comprehensive technical overview of 2-Chloro-5-methylphenylmagnesium bromide, a specialized Grignard reagent. The guide details its core physicochemical properties, provides a robust protocol for its synthesis, explores its reactivity and applications in organic synthesis, and outlines critical safety and handling procedures. The content herein is synthesized from established chemical principles and data from analogous organometallic compounds, intended to provide both foundational knowledge and practical insights for laboratory professionals.
Core Physicochemical & Structural Data
2-Chloro-5-methylphenylmagnesium bromide is an organomagnesium halide, commonly known as a Grignard reagent. Its utility in organic synthesis stems from the nucleophilic character of the carbon atom bonded to the magnesium metal center. The presence of both a chloro and a methyl group on the phenyl ring offers steric and electronic differentiation, making it a valuable building block for complex, substituted aromatic compounds.
Due to the inherent reactivity of Grignard reagents, they are typically prepared and used in situ or sold as solutions in ethereal solvents like Tetrahydrofuran (THF) or 2-Methyltetrahydrofuran (2-MeTHF).
| Property | Value | Source / Method |
| Molecular Formula | C₇H₆BrClMg | Derived from Structure |
| Molecular Weight | 229.79 g/mol | Calculated |
| IUPAC Name | magnesium;1-bromo-2-chloro-5-methylbenzene | Standard Nomenclature |
| CAS Number | Not explicitly assigned; prepared in situ | N/A |
| Canonical SMILES | CC1=CC(=C(C=C1)Cl)[Mg]Br | Structure to SMILES |
| Appearance | Typically a grey to brown solution in ether | General knowledge of Grignard Reagents |
| Sensitivity | Highly sensitive to air and moisture | [1] |
Chemical Structure:
Figure 1: 2D representation of 2-Chloro-5-methylphenylmagnesium bromide.
Synthesis of 2-Chloro-5-methylphenylmagnesium Bromide
The synthesis of a Grignard reagent is a cornerstone of organometallic chemistry, involving the direct insertion of magnesium metal into a carbon-halogen bond. The causality behind the stringent experimental conditions—specifically the use of anhydrous solvents and inert atmospheres—is to prevent the highly basic Grignard reagent from being quenched by protic sources like water, which would protonate the carbanion and halt its desired reactivity.[2]
Synthesis Mechanism and Workflow
The reaction proceeds on the surface of the magnesium metal. An initiator, such as a small crystal of iodine or 1,2-dibromoethane, is often used to activate the magnesium surface by removing the passivating layer of magnesium oxide.[3]
Detailed Experimental Protocol
This protocol describes the in-situ preparation of 2-Chloro-5-methylphenylmagnesium bromide for immediate use in a subsequent reaction.
Materials:
-
Magnesium turnings
-
1-Bromo-2-chloro-5-methylbenzene
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (as initiator)
-
Flame-dried, three-necked round-bottom flask with a reflux condenser, dropping funnel, and nitrogen/argon inlet.[3]
Procedure:
-
Apparatus Setup: Assemble the flame-dried glassware while hot and allow it to cool under a positive pressure of dry nitrogen or argon. This ensures a completely anhydrous environment.
-
Magnesium Activation: Place the magnesium turnings into the flask. Add a single, small crystal of iodine. The iodine sublimates slightly, etching the magnesium surface to expose fresh, reactive metal.
-
Initial Reagent Addition: In the dropping funnel, prepare a solution of 1-Bromo-2-chloro-5-methylbenzene in a small amount of anhydrous ether. Add a small portion (approx. 10%) of this solution to the magnesium turnings.
-
Initiation: The reaction is indicated by the disappearance of the iodine color and the spontaneous, gentle refluxing of the ether solvent. If the reaction does not start, gentle warming with a heat gun may be required.[4]
-
Reagent Addition: Once initiated, dilute the remaining aryl bromide solution with more anhydrous ether and add it dropwise to the reaction flask at a rate that maintains a steady but controlled reflux. The exothermic nature of the reaction drives this process.
-
Completion: After the addition is complete, the reaction mixture, which typically appears as a cloudy grey or brown solution, may be refluxed for an additional 30-60 minutes to ensure all the magnesium has reacted.
-
Usage: The resulting Grignard solution is not isolated but is used directly for the next synthetic step.
Chemical Reactivity and Synthetic Applications
As a strong nucleophile and base, 2-Chloro-5-methylphenylmagnesium bromide is a versatile tool for forming new carbon-carbon bonds. Its primary applications fall into two main categories: nucleophilic addition to carbonyls and transition-metal-catalyzed cross-coupling reactions.
Nucleophilic Addition to Carbonyls
The Grignard reagent readily attacks the electrophilic carbon of carbonyl groups found in aldehydes, ketones, and esters.[2] This reaction forms a new carbon-carbon bond, leading to the formation of alcohols after acidic workup. For instance, reaction with a ketone yields a tertiary alcohol.
Cross-Coupling Reactions
In the presence of catalysts, typically those based on palladium or nickel, Grignard reagents can participate in cross-coupling reactions (e.g., Kumada coupling) with organic halides.[5] This application is pivotal for constructing biaryl structures, which are common motifs in pharmaceuticals and materials science. The 2-chloro-5-methylphenyl moiety can be coupled with another aryl or vinyl halide to create complex molecular frameworks.[5]
Safety, Handling, and Storage
Hazards:
-
Flammability: Grignard reagents are typically supplied in highly flammable ether solvents. They are classified as Flammable Liquids.[1][6]
-
Corrosivity: These reagents are corrosive and can cause severe skin burns and eye damage upon contact.[1][6]
-
Reactivity: They react violently with water and other protic sources, releasing flammable gases. They are incompatible with oxidizing agents.[1]
Handling:
-
All manipulations must be carried out under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.
-
Use personal protective equipment (PPE), including flame-retardant lab coats, safety goggles, and appropriate chemical-resistant gloves.
-
Transfer solutions using dry, gas-tight syringes or cannulas.
Storage:
-
Store solutions in tightly sealed, appropriate containers (e.g., AcroSeal™ bottles) under an inert atmosphere.
-
Store in a cool, dry, well-ventilated area away from sources of ignition and water.
Quenching/Disposal:
-
Unused or residual Grignard reagent must be quenched carefully. This is typically done by slowly adding the reagent to a stirred, cooled solution of a less reactive alcohol like isopropanol, followed by a more protic solvent like ethanol, and finally water. The process is highly exothermic and must be done with extreme caution in a fume hood.
References
-
PubChem. (n.d.). 2-Chlorophenylmagnesiumbromide, 0.5M in 2-Methyltetrahydrofuran. National Center for Biotechnology Information. Retrieved from [Link]
-
MilliporeSigma. (n.d.). 2-Chloro-5-methoxyphenylmagnesium bromide, 0.50 M in 2-MeTHF. Merck KGaA. Retrieved from [Link]
-
University of Missouri–St. Louis. (2012, November 14). Preparation of the Grignard reagent, phenylmagnesium bromide. Retrieved from [Link]
-
Filo. (2026, January 12). (a) How is C₂H₅MgBr prepared? Using this compound how can you synthesise.... Retrieved from [Link]
-
PubChem. (n.d.). 5-Fluoro-2-methylphenylmagnesium bromide. National Center for Biotechnology Information. Retrieved from [Link]
-
Synthonix. (n.d.). 5-Chloro-2-methoxyphenylmagnesium bromide, 0.5 M in THF. Retrieved from [Link]
-
Synthonix. (n.d.). 2-Methylphenylmagnesium bromide, 0.5 M in THF. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (e)-4-hexen-1-ol. Retrieved from [Link]
Sources
- 1. 5-Chloro-2-methoxyphenylmagnesium bromide, 0.50M in 2-MeTHF 100 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. (a) How is C₂H₅MgBr prepared? Using this compound how can you synthesise .. [askfilo.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 5-Chloro-2-methoxyphenylmagnesium bromide (419535-75-4) for sale [vulcanchem.com]
- 6. 2-Chlorophenylmagnesiumbromide, 0.5M in 2-Methyltetrahydrofuran | C6H4BrClMg | CID 12252966 - PubChem [pubchem.ncbi.nlm.nih.gov]
